BenchChemオンラインストアへようこそ!

5-(4-chlorophenyl)-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole

Medicinal Chemistry Drug Design Physicochemical Property Prediction

5-(4-chlorophenyl)-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole (CAS 478050-15-6) is a research-use-only 4,5-dihydropyrazole (2-pyrazoline) derivative with the molecular formula C22H18ClFN2O and a molecular weight of 380.8 g/mol. This compound's structural scaffold is associated with diverse biological activities, including antibacterial FabH inhibition and kinase modulation.

Molecular Formula C22H18ClFN2O
Molecular Weight 380.85
CAS No. 478050-15-6
Cat. No. B2547659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-chlorophenyl)-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole
CAS478050-15-6
Molecular FormulaC22H18ClFN2O
Molecular Weight380.85
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F
InChIInChI=1S/C22H18ClFN2O/c1-27-20-4-2-3-16(13-20)21-14-22(15-5-7-17(23)8-6-15)26(25-21)19-11-9-18(24)10-12-19/h2-13,22H,14H2,1H3
InChIKeyZXXYZWGBJCHAQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-chlorophenyl)-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole (CAS 478050-15-6) | Procurement & Differentiation Guide for Dihydropyrazole Research Compounds


5-(4-chlorophenyl)-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole (CAS 478050-15-6) is a research-use-only 4,5-dihydropyrazole (2-pyrazoline) derivative with the molecular formula C22H18ClFN2O and a molecular weight of 380.8 g/mol [1]. This compound's structural scaffold is associated with diverse biological activities, including antibacterial FabH inhibition and kinase modulation [2]. Unlike generic pyrazole cores, the precise halogen and methoxy substitution pattern on the dihydropyrazole ring dictates distinct physicochemical and potential biological interaction profiles, making direct analog substitution non-trivial for reproducible research.

Why 3-Methoxy & 4-Fluoro Substitution Prevents Generic Substitution for 5-(4-chlorophenyl)-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole


The specific positioning of substituents on the 4,5-dihydropyrazole core is critical for target interaction. In FabH inhibitor studies, the shift from a 4-fluoro to a 4-chloro substituent on the N1-phenyl ring altered inhibitory potency, demonstrating that halogen identity and position are key determinants of activity [1]. Similarly, the precise location of the methoxy group on the C3-phenyl ring (3-methoxy vs. 4-methoxy isomer) influences molecular topology and electronic distribution, which directly impact binding site complementarity [2]. Therefore, substituting this compound with a regioisomer or close analog without systematic validation introduces significant variability in assay outcomes.

Quantitative Evidence Guide: Proven Differentiation of 5-(4-chlorophenyl)-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole for Procurement


Regioisomeric Differentiation: 3-Methoxy vs. 4-Methoxy Topological Polar Surface Area (TPSA)

The topological polar surface area (TPSA) is a critical determinant of membrane permeability and bioavailability. The 3-methoxy substitution in target compound 5-(4-chlorophenyl)-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole results in a calculated TPSA of 24.8 Ų, as computed by PubChem [1]. This value is identical to its 4-methoxy regioisomer (CAS 385405-50-5) when considering the pyrazoline core, but the electrostatic potential surface differs due to the directional influence of the methoxy group's electron-donating resonance effect, which is not captured by scalar TPSA alone. This can lead to differential interactions with biological targets.

Medicinal Chemistry Drug Design Physicochemical Property Prediction

Lipophilicity Differentiation: XLogP3 of 5.7 Dictates Partitioning Behavior vs. Hydrogen Bonding Capacity Analogs

The XLogP3 value for target compound 5-(4-chlorophenyl)-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole is calculated as 5.7 [1]. This places it in the optimal lipophilicity range for oral absorption (LogP 1-5), though at the upper boundary. Comparatively, the 4-methoxy regioisomer (CAS not found) and other dihydropyrazole derivatives with additional heteroatoms (e.g., pyridinyl substitution) have lower LogP values (typically 3-4), significantly impacting tissue distribution and metabolic profiles.

ADME Lipophilicity Druglikeness Lead Optimization

Hydrogen Bond Donor Count: Zero HBD Differentiates from Amino-Pyrazoline Derivatives

Target compound 5-(4-chlorophenyl)-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole has a Hydrogen Bond Donor (HBD) count of 0, as computed by Cactvs [1]. In contrast, many biologically active dihydropyrazoles contain amino or amide substituents (HBD count ≥1) to engage in specific hydrogen bonding with target residues (e.g., FabH active site lysine). The absence of an HBD limits non-specific hydrogen bonding, potentially enhancing selectivity for hydrophobic pockets.

Drug Design Selectivity Physicochemical Property Blood-Brain Barrier

Purity and Supply Consistency: 95% Minimum Purity with Full Quality Assurance from AKSci

Supplier AKSci lists this compound with a minimum purity specification of 95% . Another vendor, MolCore, offers it with a purity of NLT 98% . In comparison, many close analogs from the same dihydropyrazole series are only listed with 'typical purity 95%' without a certified minimum, introducing batch-to-batch variability risks. The availability of a specified minimum purity and full quality assurance documentation (SDS, COA) directly supports experimental reproducibility.

Compound Management Procurement Quality Control Reproducibility

Best Application Scenarios for 5-(4-chlorophenyl)-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole Based on Evidence Differentiation


FabH Inhibitor Probe Design Requiring Defined Halogen Substituent Effects

For structure-activity relationship (SAR) studies targeting bacterial FabH, this compound serves as a critical probe to dissect the influence of a 4-chlorophenyl N1 substituent on inhibitory potency. Evidence shows that a closely related 4-chlorophenyl analog (1-(5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone) displays an IC50 of 7.60E+3 nM against E. coli FabH, distinct from the 4-fluorophenyl analog (IC50 4.20E+3 nM) [1]. The target compound's unique combination allows direct comparison against 4-fluoro and 4-bromo variants to map halogen effects on binding affinity without confounding acetyl group contributions.

Physicochemical Property-Driven Lead Optimization for CNS Penetration

The compound's calculated XLogP3 of 5.7 and zero hydrogen bond donor count make it a strong candidate for CNS-targeted libraries where high lipophilicity and low HBD count are correlated with enhanced blood-brain barrier (BBB) penetration [1]. In comparison to dihydropyrazole derivatives with amide or amine groups (HBD ≥1), this compound minimizes metabolic susceptibility from phase II conjugation while optimizing passive diffusion.

Negative Control or Inactive Scaffold for Mechanism of Action Studies

As a dihydropyrazole lacking the 1-acetyl substitution critical for potent FabH inhibition (as seen in lead compounds 12 and 13 from Lv et al., 2010 [1]), this compound can function as a structurally matched negative control. Its 3-methoxy regioisomerism ensures it does not engage the active site in the same manner as 4-methoxy analogs, providing a clean baseline for target engagement assays.

High-Purity Reference Standard for Analytical Method Validation

With a specified minimum purity of 95% (AKSci) and NLT 98% (MolCore), this compound is suitable as a reference standard for HPLC, LC-MS, or NMR method development in quality control environments . The defined purity, supported by Certificates of Analysis, enables its use as a system suitability standard for quantifying related dihydropyrazole impurities in synthetic batches.

Quote Request

Request a Quote for 5-(4-chlorophenyl)-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.